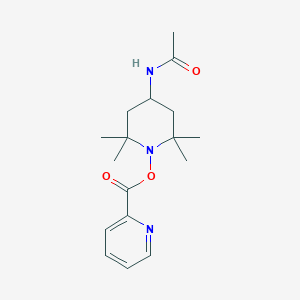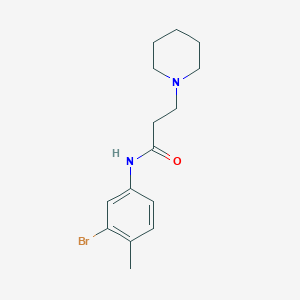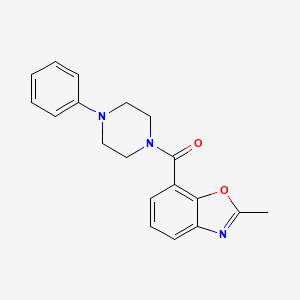
4-methyl-4H-1,2,4-triazol-3-yl N-(4-methylphenyl)-2-oxopropanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a hydrazone linkage, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol or disulfide compound under suitable conditions.
Formation of the Hydrazone Linkage: The final step involves the condensation of the triazole-sulfanyl intermediate with a hydrazine derivative, followed by the addition of a ketone or aldehyde to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(1E)-1-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and hydrazone linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE: shares similarities with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of (1E)-1-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5OS |
|---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl) (1E)-N-(4-methylanilino)-2-oxopropanimidothioate |
InChI |
InChI=1S/C13H15N5OS/c1-9-4-6-11(7-5-9)15-16-12(10(2)19)20-13-17-14-8-18(13)3/h4-8,15H,1-3H3/b16-12+ |
InChI Key |
VLQKBQAJLIVXJZ-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)C)/SC2=NN=CN2C |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)C)SC2=NN=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11505392.png)
![7-(3-hydroxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11505404.png)
![2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone](/img/structure/B11505408.png)
![Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B11505409.png)


![Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11505429.png)
![1-benzyl-N-(2-methoxyphenyl)-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide](/img/structure/B11505433.png)

![Ethanone, 1-[1-(4-ethylamino-6-piperidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-](/img/structure/B11505456.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11505457.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate](/img/structure/B11505463.png)
![2-(1H-benzimidazol-1-yl)-N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11505469.png)
![3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11505474.png)
